PPARγ Binding Potency of Edaglitazone Versus Ciglitazone
Edaglitazone demonstrates substantially greater binding potency for PPARγ compared to the structurally similar TZD analog ciglitazone. Computational binding affinity calculations and experimental validation confirm that Edaglitazone is over 100-fold more potent as a PPARγ agonist than ciglitazone [1]. This potency differential is attributed to the bulkier and longer hydrophobic tail of Edaglitazone, which establishes additional hydrophobic interactions within the PPARγ ligand-binding domain that are absent in the simpler ciglitazone structure [1].
| Evidence Dimension | Relative PPARγ agonist potency |
|---|---|
| Target Compound Data | Baseline potency (reference) |
| Comparator Or Baseline | Ciglitazone: lower potency |
| Quantified Difference | >100-fold greater potency for Edaglitazone |
| Conditions | Computational binding affinity calculations with experimental validation; PPARγ ligand-binding domain |
Why This Matters
For researchers requiring robust PPARγ activation at lower compound concentrations, Edaglitazone provides a potency advantage that reduces the likelihood of off-target effects associated with high-concentration TZD exposure.
- [1] Muñoz-Gutiérrez C, Sepúlveda C, Caballero J, Palomo I, Fuentes E. Study of the interactions between Edaglitazone and Ciglitazone with PPARγ and their antiplatelet profile. Life Sci. 2017;186:59-65. View Source
